molecular formula C46H54N3NaO11S2 B12058846 Fluorescent red 751 reactive

Fluorescent red 751 reactive

Cat. No.: B12058846
M. Wt: 912.1 g/mol
InChI Key: WXZMYCKLBDQDAE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Fluorescent red 751 reactive primarily undergoes conjugation reactions with primary amines. This involves the formation of covalent bonds between the amine groups of proteins or other biomolecules and the NHS ester of the dye .

Common Reagents and Conditions

Major Products

The major product formed from these reactions is a fluorescently labeled protein or biomolecule, which can be used in various applications such as imaging and diagnostics .

Scientific Research Applications

Fluorescent red 751 reactive is widely used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent label for studying molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in diagnostic imaging and therapeutic monitoring.

    Industry: Applied in the development of biosensors and diagnostic assays

Comparison with Similar Compounds

Fluorescent red 751 reactive is unique due to its long wavelength fluorescence and high molar absorption. Similar compounds include:

This compound stands out for its ability to minimize autofluorescence and penetrate deeper into tissues, making it highly valuable for specific applications .

Properties

Molecular Formula

C46H54N3NaO11S2

Molecular Weight

912.1 g/mol

IUPAC Name

sodium;2-[(1E,3E,5E)-5-(2-tert-butyl-9-ethyl-6,8,8-trimethylpyrano[3,2-g]quinolin-4-ylidene)penta-1,3-dienyl]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate

InChI

InChI=1S/C46H55N3O11S2.Na/c1-9-48-37-28-38-34(27-33(37)30(2)29-45(48,6)7)31(25-40(59-38)44(3,4)5)15-11-10-12-16-39-46(8,22-13-17-43(52)60-49-41(50)20-21-42(49)51)35-26-32(62(56,57)58)18-19-36(35)47(39)23-14-24-61(53,54)55;/h10-12,15-16,18-19,25-29H,9,13-14,17,20-24H2,1-8H3,(H-,53,54,55,56,57,58);/q;+1/p-1

InChI Key

WXZMYCKLBDQDAE-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)/C(=C/C=C/C=C/C4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])/C=C(O3)C(C)(C)C.[Na+]

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=CC=CC=CC4=[N+](C5=C(C4(C)CCCC(=O)ON6C(=O)CCC6=O)C=C(C=C5)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])C=C(O3)C(C)(C)C.[Na+]

Origin of Product

United States

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